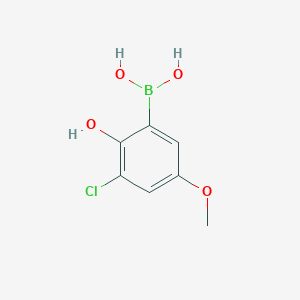
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is a boronic acid derivative with a phenyl ring substituted with chlorine, hydroxyl, and methoxy groups. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The compound can be synthesized through the reaction of 3-chloro-2-hydroxy-5-methoxybenzene with a boronic acid derivative under suitable conditions.
Miyaura Borylation: This method involves the borylation of the corresponding halide using a boronic acid reagent in the presence of a palladium catalyst.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of this compound with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding borane derivative.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium(II) acetate and palladium on carbon.
Solvents: Reactions are typically carried out in solvents such as toluene, ethanol, or water.
Major Products Formed:
Biaryls: The Suzuki-Miyaura coupling reaction produces biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
Scientific Research Applications
(3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism by which (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid exerts its effects involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst. The molecular targets and pathways involved include the formation of biaryl compounds, which are important intermediates in various chemical processes.
Comparison with Similar Compounds
3-Formylphenylboronic Acid: This compound is structurally similar but contains a formyl group instead of a hydroxyl group.
4-Formylphenylboronic Acid: Another structurally similar compound with the formyl group at a different position on the phenyl ring.
Uniqueness: (3-Chloro-2-hydroxy-5-methoxyphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and applications in organic synthesis. The presence of both hydroxyl and methoxy groups on the phenyl ring enhances its versatility in cross-coupling reactions compared to other boronic acids.
Properties
Molecular Formula |
C7H8BClO4 |
|---|---|
Molecular Weight |
202.40 g/mol |
IUPAC Name |
(3-chloro-2-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C7H8BClO4/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10-12H,1H3 |
InChI Key |
BPUDIHHXYFWKCD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1O)Cl)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)
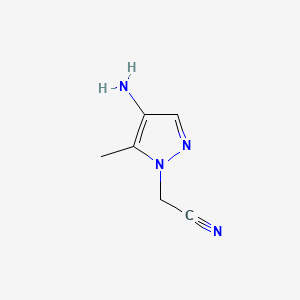
![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
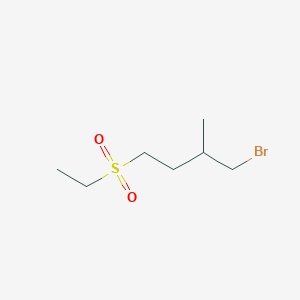
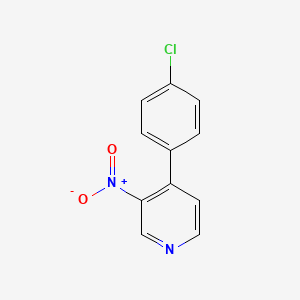
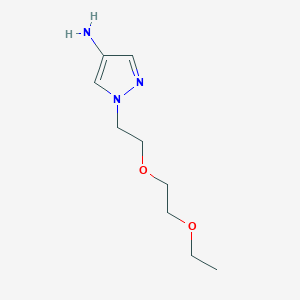
aminehydrochloride](/img/structure/B15326423.png)
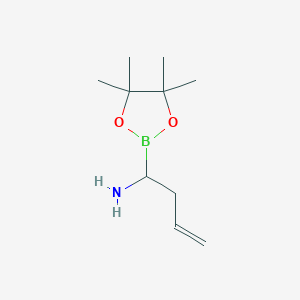
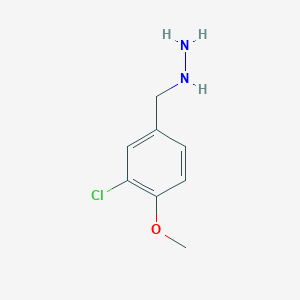
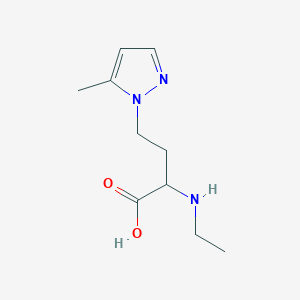
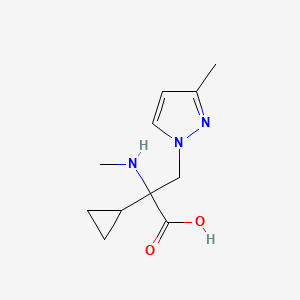

amine](/img/structure/B15326459.png)
